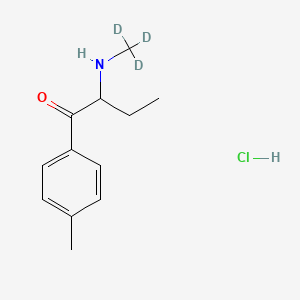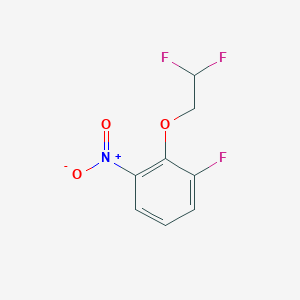
Tolazamide-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolazamide-d7 is a deuterated form of Tolazamide, a sulfonylurea class compound used primarily as an oral hypoglycemic agent for the treatment of non-insulin-dependent diabetes mellitus (Type II diabetes). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Tolazamide due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tolazamide involves the conversion of para-toluenesulfonamide to its carbamate with ethyl chloroformate in the presence of a base. This intermediate is then heated with 1-amino-azepane, leading to the displacement of the ethoxy group and the formation of Tolazamide . The deuterated form, Tolazamide-d7, is synthesized similarly but involves the use of deuterated reagents to incorporate deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of Tolazamide typically involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Tolazamide-d7 undergoes various chemical reactions, including:
Oxidation: Tolazamide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Tolazamide to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonylureas.
Aplicaciones Científicas De Investigación
Tolazamide-d7 is used extensively in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Helps in studying the metabolic pathways and enzyme interactions involving Tolazamide.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Tolazamide.
Industry: Employed in the development and quality control of pharmaceutical formulations containing Tolazamide.
Mecanismo De Acción
Tolazamide-d7, like Tolazamide, lowers blood glucose levels by stimulating the release of insulin from the pancreatic beta cells. This action is mediated through the binding of Tolazamide to ATP-sensitive potassium-channel receptors on the pancreatic cell surface, reducing potassium conductance and causing membrane depolarization . This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions and subsequent insulin release.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpropamide: Another sulfonylurea used for Type II diabetes.
Glipizide: A second-generation sulfonylurea with a similar mechanism of action.
Glyburide: Another second-generation sulfonylurea.
Uniqueness
Tolazamide is unique among sulfonylureas due to its specific pharmacokinetic profile, including its absorption rate, half-life, and metabolic pathways. The deuterated form, Tolazamide-d7, provides additional benefits in research by allowing for more precise tracking and analysis in metabolic studies.
Propiedades
Fórmula molecular |
C14H21N3O3S |
|---|---|
Peso molecular |
318.45 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-3-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylurea |
InChI |
InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)/i1D3,6D,7D,8D,9D |
Clave InChI |
OUDSBRTVNLOZBN-DMONGCNRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)NC(=O)NN2CCCCCC2)[2H] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


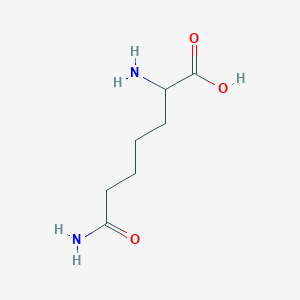
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
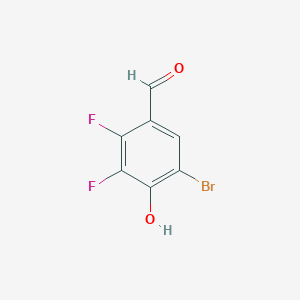
![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
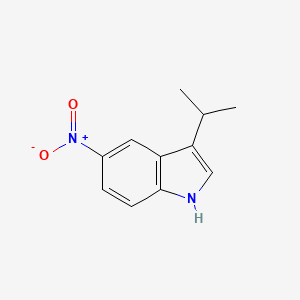
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)

![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)

